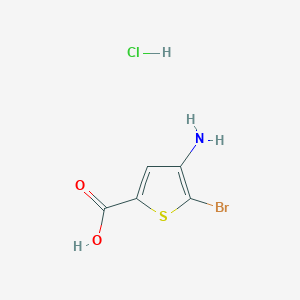
4-Bromo-2-chloro-6-methoxypyridine
Overview
Description
4-Bromo-2-chloro-6-methoxypyridine is a chemical compound with the CAS Number: 1196152-02-9 . It has a molecular weight of 222.47 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-6-methoxypyridine involves using 4-amino-2, 6-dichloropyridine as a starting material . The process includes methoxy substitution under the action of a catalyst .Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-chloro-6-methoxypyridine . The InChI code is 1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 . The InChI key is YLNPSMOZSNHBDO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-methoxypyridine is a solid at room temperature . It has a molecular weight of 222.47 .Scientific Research Applications
Pyridyne Precursor in Organic Synthesis
4-Bromo-2-chloro-6-methoxypyridine has been utilized as a practical precursor for 2,3-pyridyne in organic synthesis. This precursor, when generated by halogen-metal exchange, reacts regioselectively with various compounds, highlighting its versatility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Influence in Nitration Reactions
Research has shown that during the nitration of certain pyridine derivatives, including those related to 4-Bromo-2-chloro-6-methoxypyridine, unique nitro derivatives can be isolated. This suggests its role in influencing the course and products of nitration reactions (Hertog, Ammers, & Schukking, 2010).
Applications in Halogen Atom Migration Studies
The compound has relevance in studying the migration of halogen atoms during various chemical reactions. This application is crucial for understanding reaction mechanisms in halogenated pyridine derivatives (Hertog & Bruyn, 2010).
Nonlinear Optics
4-Bromo-2-chloro-6-methoxypyridine derivatives have been investigated for their potential in nonlinear optics. Their crystal structures and molecular properties suggest applications in this field (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Development of Dopamine and Serotonin Receptors Antagonists
It is a key intermediate in the synthesis of potent dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in the development of novel pharmaceutical compounds (Hirokawa, Horikawa, & Kato, 2000).
Role in Amination Reactions
This compound plays a significant role in the amination reactions of halopyridines, which is a fundamental process in organic chemistry. The reactions involving pyridyne intermediates provide insights into reaction dynamics and mechanisms (Pieterse & Hertog, 2010).
Lithiation Studies
The compound is crucial in the study of lithiation pathways, particularly in understanding the lithiation of pyridine derivatives with various lithium compounds. This research is essential for developing new lithiation strategies in organic synthesis (Gros, Choppin, & Fort, 2003).
Process Development in Pharmaceutical Synthesis
It is used in the process development and crystallization in the synthesis of novel topical antiandrogen compounds. This application is significant in the large-scale production of pharmaceuticals (Daver et al., 2017).
Spectroscopy and Electronic Structure Analysis
Studies on vibrational and electronic spectra of 4-Bromo-2-chloro-6-methoxypyridine derivatives contribute to the understanding of their electronic structure and properties, which is essential in materials science and chemistry (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as a starting material in the preparation of various organic compounds .
Mode of Action
The mode of action of 4-Bromo-2-chloro-6-methoxypyridine is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-2-chloro-6-methoxypyridine’s action are primarily seen in its role as a reagent in organic synthesis. It is used in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of 4-Bromo-2-chloro-6-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions. Additionally, the compound’s stability at room temperature and its storage in a refrigerator suggest that temperature is an important factor in maintaining its efficacy and stability .
properties
IUPAC Name |
4-bromo-2-chloro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPSMOZSNHBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744863 | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-methoxypyridine | |
CAS RN |
1196152-02-9 | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)


![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)